2-(Trifluormethyl)xanthon

Übersicht

Beschreibung

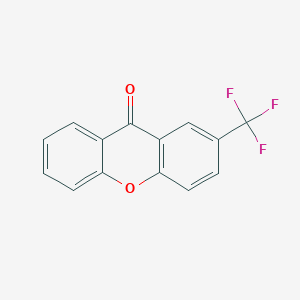

2-(Trifluoromethyl)xanthone is a derivative of xanthone, characterized by the presence of a trifluoromethyl group at the second position of the xanthone core. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)xanthone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Xanthones, in general, have been widely investigated for their promising cytotoxic activity . They exhibit good cytotoxicity against cancer cells, with structure-activity relationship studies establishing prenyl moieties as the vital substituents in cellular internalization and binding interactions with molecular targets .

Mode of Action

Xanthones have been shown to exhibit various actions against cancer cells, ranging from apoptosis, autophagy, cell cycle arrest, and modulation of key signaling pathways such as pi3k/akt and mapk

Biochemical Pathways

Xanthones have been shown to modulate key signaling pathways such as the pi3k/akt and mapk pathways . These pathways are crucial in regulating cell growth, proliferation, and survival, and their modulation can lead to apoptosis and cell cycle arrest .

Pharmacokinetics

It is known that the pharmacokinetics of xanthones can be influenced by the presence of prenyl moieties, which are vital for cellular internalization .

Result of Action

Xanthones have been shown to exhibit neuroprotective effects by promoting cell viability and reducing the accumulation of β-amyloid and tau aggregation . They also demonstrated anti-cholinesterase activity, which protects against the loss of acetylcholine .

Action Environment

It is known that the synthesis and lead optimization process of xanthones can be accelerated by various approaches involved in recent breakthroughs in drug discovery

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed coupling reaction of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group . This method leverages the electron-withdrawing nature of the trifluoromethyl group to facilitate deprotonated transformations at neighboring moieties.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)xanthone may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of robust catalysts and controlled reaction conditions ensures the efficient production of this compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trifluoromethyl)xanthone undergoes various chemical reactions, including:

Nucleophilic Reactions: The ketone group in 2-(Trifluoromethyl)xanthone is prone to nucleophilic reactions, allowing for molecular functionalization.

Photoredox Catalysis: The compound can act as a triplet photosensitizer in photoredox catalytic reactions, such as cycloaddition and nickel-catalyzed aryl esterification.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

Nucleophiles: Organolithium compounds.

Catalysts: Nickel complexes for photoredox catalysis.

Major Products:

Sulfone Derivatives: Formed through oxidation reactions.

Functionalized Xanthones: Resulting from nucleophilic reactions and photoredox catalysis.

Vergleich Mit ähnlichen Verbindungen

Thioxanthone: A sulfur analogue of xanthone, known for its high triplet energy and long triplet lifetime.

Uniqueness of 2-(Trifluoromethyl)xanthone: 2-(Trifluoromethyl)xanthone stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both synthetic chemistry and material science .

Biologische Aktivität

2-(Trifluoromethyl)xanthone, a derivative of xanthone, has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and neuroprotection. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

2-(Trifluoromethyl)xanthone is characterized by the presence of a trifluoromethyl group at the 2-position of the xanthone structure. This modification significantly alters its chemical properties and biological activities compared to other xanthones.

Chemical Formula: C₁₅H₉F₃O

CAS Number: 1496-15-7

Target of Action

Xanthones, including 2-(trifluoromethyl)xanthone, have been extensively studied for their cytotoxic properties against various cancer cell lines. They primarily target key signaling pathways involved in cell proliferation and survival.

Mode of Action

The biological activity of 2-(trifluoromethyl)xanthone is attributed to several mechanisms:

- Apoptosis Induction: The compound promotes programmed cell death in cancer cells.

- Cell Cycle Arrest: It can halt the cell cycle, preventing cancer cells from proliferating.

- Autophagy Modulation: Xanthones can induce autophagy, a process that can either promote cell survival or lead to cell death depending on the context.

- Signaling Pathway Modulation: It affects critical pathways such as PI3K/Akt and MAPK, which are pivotal in cancer progression and survival .

Pharmacokinetics

The pharmacokinetics of 2-(trifluoromethyl)xanthone suggest that its absorption and distribution are influenced by its chemical structure. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake. Studies indicate that modifications like prenyl groups may further enhance bioavailability and efficacy.

Anticancer Properties

Research has demonstrated that 2-(trifluoromethyl)xanthone exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and prostate (DU145) cancers. In vitro studies have shown IC50 values comparable to established chemotherapeutics . The compound's ability to inhibit topoisomerase II has also been highlighted, suggesting a mechanism involving DNA intercalation or stabilization of the enzyme-DNA complex .

Neuroprotective Effects

In addition to its anticancer properties, 2-(trifluoromethyl)xanthone has shown neuroprotective effects. It promotes cell viability and reduces β-amyloid accumulation, which is crucial in Alzheimer's disease models. These effects are linked to its ability to modulate oxidative stress pathways and enhance neuronal survival under stress conditions .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of 2-(trifluoromethyl)xanthone on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure, with an IC50 value determined at approximately 15 µM .

- Neuroprotection in Animal Models : In a rodent model of Alzheimer's disease, administration of 2-(trifluoromethyl)xanthone resulted in decreased levels of β-amyloid plaques and improved cognitive function as measured by behavioral tests. Histological analysis confirmed reduced neuronal loss compared to untreated controls .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-(trifluoromethyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOGBDMNMFJKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375350 | |

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496-15-7 | |

| Record name | 2-Trifluoromethyl-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.